(S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate

Catalog No.
S3466706
CAS No.
925706-40-7
M.F
C23H28BF4N3O
M. Wt
449.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H...

CAS Number

925706-40-7

Product Name

(S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate

IUPAC Name

(5S)-5-benzyl-6,6-dimethyl-2-(2,4,6-trimethylphenyl)-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate

Molecular Formula

C23H28BF4N3O

Molecular Weight

449.3 g/mol

InChI

InChI=1S/C23H28N3O.BF4/c1-16-11-17(2)22(18(3)12-16)26-15-25-20(13-19-9-7-6-8-10-19)23(4,5)27-14-21(25)24-26;2-1(3,4)5/h6-12,15,20H,13-14H2,1-5H3;/q+1;-1/t20-;/m0./s1

InChI Key

PVYSZYZMWZCJCT-BDQAORGHSA-N

SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(C(OCC3=N2)(C)C)CC4=CC=CC=C4)C

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(C(OCC3=N2)(C)C)CC4=CC=CC=C4)C

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H](C(OCC3=N2)(C)C)CC4=CC=CC=C4)C

Description

The exact mass of the compound (S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate is 449.2261553 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Medicinal Chemistry and Drug Development

Specific Scientific Field: Medicinal chemistry and drug development involve designing and synthesizing compounds with therapeutic potential.

Application Summary:

(S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate: exhibits bioactivity and has potential as a drug candidate. Its unique structure, containing a bridge-headed nitrogen atom, makes it interesting for drug discovery.

Experimental Procedures:

    Synthesis: The compound can be synthesized using a microwave-mediated, catalyst-free method. Enaminonitriles and benzohydrazides are combined, followed by a transamidation mechanism and nucleophilic addition with nitrile.

    Scale-Up Reaction: The synthetic utility of this compound is demonstrated through scale-up reactions, ensuring its practical applicability.

Results and Outcomes:

(S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate is a complex organic compound characterized by its unique structural features. It has a molecular formula of C₁₈H₃₁BClF₄N₃O and a molecular weight of 449.29 g/mol. The compound is an ochre solid with a melting point ranging from 200 to 206 °C and is soluble in various organic solvents such as tetrahydrofuran, methanol, and dichloromethane .

Typical for triazole and oxazine derivatives. These reactions may include:

  • Nucleophilic substitutions: The tetrafluoroborate ion can participate in nucleophilic substitution reactions.
  • Electrophilic aromatic substitution: The benzyl and mesityl groups can undergo electrophilic substitution due to their electron-donating properties.
  • Deprotonation: The oxazinonium ion can be deprotonated under basic conditions, leading to the formation of stable intermediates.

While specific biological activities of (S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. These may include:

  • Antimicrobial activity: Similar triazole derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory properties: Compounds in this class may also possess anti-inflammatory effects.

Further research is needed to elucidate the specific biological activities associated with this compound.

The synthesis of (S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate typically involves multi-step synthetic pathways. Key steps may include:

  • Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Oxazine formation: The oxazine moiety is introduced through condensation reactions.
  • Tetrafluoroborate salt formation: The final step involves treating the oxazine derivative with tetrafluoroboric acid to form the tetrafluoroborate salt.

These methods may vary based on the availability of starting materials and desired yields.

(S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate has potential applications in:

  • Pharmaceutical development: Due to its possible biological activities.
  • Chemical research: As a reagent in synthetic organic chemistry.

Further exploration into its applications could reveal additional uses in various fields.

Several compounds share structural similarities with (S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
5-BenzyltriazoleContains a triazole ringKnown for antifungal activity
Mesityl OxazineContains an oxazine ringExhibits anti-inflammatory properties
Benzylidene DerivativeContains benzylidene functional groupKnown for high reactivity in electrophilic substitutions

These compounds highlight the uniqueness of (S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate through its specific combination of triazole and oxazine functionalities along with its unique tetrafluoroborate salt form.

Hydrogen Bond Acceptor Count

7

Exact Mass

449.2261553 g/mol

Monoisotopic Mass

449.2261553 g/mol

Heavy Atom Count

32

Dates

Modify: 2023-08-19

Explore Compound Types